3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
Description
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (molecular formula: C₆H₄ClNO₃, molecular weight: 173.55 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 3, a ketone group at position 6, and a carboxylic acid group at position 2. It is identified by multiple synonyms, including 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid and 3-Chloro-6-hydroxypyridine-2-carboxylic acid (CAS: 1263280-37-0, ChemSpider ID: 3054349) .
Properties
IUPAC Name |
5-chloro-2-oxo-3H-pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1H,2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPANFJCJXVITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=NC1=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677441 | |
| Record name | 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68160-46-3 | |
| Record name | 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxylic acid . The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amino or thiol derivatives.
Reduction: Formation of 3-chloro-6-hydroxy-5,6-dihydropyridine-2-carboxylic acid.
Oxidation: Formation of more oxidized pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid has shown potential in drug development, particularly as a scaffold for synthesizing biologically active compounds. Its derivatives have been investigated for their efficacy against various diseases.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications at the 2-position of the pyridine ring enhanced antibacterial activity significantly compared to the parent compound .
- Anticancer Properties : Another study focused on the compound's ability to inhibit cancer cell growth. The results showed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways, making them candidates for further development as anticancer agents .
Agricultural Applications
The compound's biochemical properties have also led to exploration in agricultural sciences, particularly as a potential agrochemical.
Applications
- Fungicides : The compound has been evaluated for its antifungal properties. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yield and quality .
- Herbicides : Research has suggested that certain derivatives can act as herbicides by inhibiting key enzymes involved in plant growth. This application is particularly promising for controlling weed species resistant to conventional herbicides .
Material Science
In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel materials.
Applications
- Polymer Synthesis : The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and mechanical properties of polymers .
| Application | Type | Benefits |
|---|---|---|
| Antimicrobial | Medicinal Chemistry | Effective against various bacteria |
| Anticancer | Medicinal Chemistry | Induces apoptosis in cancer cells |
| Fungicides | Agricultural Science | Reduces fungal infections in crops |
| Herbicides | Agricultural Science | Controls resistant weed species |
| Polymer Synthesis | Material Science | Enhances thermal stability of polymers |
Mechanism of Action
The mechanism of action of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes structurally related compounds, focusing on substituent positions, molecular properties, and biological relevance:
Physicochemical Properties
| Property | This compound | 5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | 3,4,5-Trichloro Analog |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Low in water; soluble in organic solvents | Poor solubility in water |
| Melting Point | Not reported | Not reported | Not reported |
| Stability | Stable under inert conditions; sensitive to hydrolysis | Stable in fungal cultures under epigenetic induction | Hygroscopic |
Research Findings and Key Contrasts
Epigenetic Induction vs. Chemical Synthesis :
- Fusaric acid derivatives (butyl/butenyl) are obtained via fungal epigenetic modulation, a method distinct from traditional chemical synthesis used for the target compound .
- The hydroxy analog’s synthesis via hydrolysis highlights the role of post-synthetic modifications in diversifying pyridine-carboxylic acid scaffolds .
Bioactivity vs. Reactivity :
- Chlorine substituents (in the target and trichloro compounds) enhance electrophilicity, making them reactive intermediates. In contrast, alkyl/alkenyl substituents (butyl/butenyl) confer bioactivity .
Structural Flexibility: The dihydropyridine ring allows for keto-enol tautomerism, influencing both reactivity and interaction with biological targets .
Biological Activity
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS Number: 1263280-37-0) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents an overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C6H4ClNO3
- Molecular Weight : 173.56 g/mol
- IUPAC Name : this compound
- Purity : Typically around 97% .
Synthesis
The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Detailed synthetic routes can be found in literature focusing on pyridine derivatives and their modifications .
Antimicrobial Activity
Research indicates that compounds similar to 3-Chloro-6-oxo-5,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) in the range of 64–512 µg/mL .
Antitumor Activity
The compound has been evaluated for its anticancer potential. In vitro studies have indicated that it may induce cytotoxic effects on several cancer cell lines. For example, a derivative of a similar structure demonstrated cytotoxicity against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of 3-Chloro-6-oxo-5,6-dihydropyridine derivatives is influenced by structural modifications. The presence of chlorine and the carbonyl group significantly enhance the compound's interaction with biological targets. SAR studies suggest that increasing hydrogen bonding interactions correlates with higher antibacterial activity .
Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, and how can yield and purity be improved?
- Methodological Answer : The compound can be synthesized via hydrolysis of halogenated precursors or cyclization reactions. For example, analogous methods for 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involve acidic hydrolysis (e.g., HCl) of acetoxy intermediates, followed by purification via recrystallization . To improve yield, optimize reaction time (e.g., 48–72 hours) and temperature (70–80°C) and monitor progress using TLC or HPLC. Purity enhancement may require multiple washes with solvents like ethanol or water to remove byproducts (e.g., NaCl) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H-NMR : Look for characteristic peaks such as aromatic protons (δ 7.12–6.70 ppm for pyridine/pyrone rings) and acidic protons (broad singlet at δ 13.41 ppm for -COOH) .
- IR : Confirm lactone (C=O at ~1659 cm⁻¹) and carboxylic acid (O-H stretch at ~2921 cm⁻¹, C=O at ~1715 cm⁻¹) functional groups .
- Mass Spectrometry : Use (-)-ESI to detect [M-H]⁻ ions (e.g., m/z 155) and fragmentation patterns (e.g., loss of CO2 at m/z 111) .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer : Store in airtight containers at 2–8°C to prevent decomposition. Avoid prolonged exposure to moisture, as carboxylic acids are prone to hygroscopic degradation. For long-term stability, conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) be resolved during structural characterization?
- Methodological Answer :
- NMR Discrepancies : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference. Compare experimental shifts with computational predictions (DFT calculations) .
- IR Ambiguities : Assign overlapping bands via 2D-IR correlation spectroscopy or isotope labeling (e.g., deuterated -OH groups) .
- Validation : Cross-reference with X-ray crystallography data (e.g., orthorhombic crystal system, space group Abm2) for bond-length validation .
Q. What catalytic systems are effective for functionalizing the pyridine ring in this compound?
- Methodological Answer :
- Palladium Catalysts : Enable Suzuki-Miyaura coupling for introducing aryl groups at the 3-chloro position .
- Copper-Mediated Reactions : Facilitate Ullmann-type couplings for amination or etherification. Optimize solvent polarity (e.g., DMF vs. toluene) to enhance reaction efficiency .
- Acid/Base Catalysis : Use BF3·Et2O for cyclization or H2SO4 for ester hydrolysis .
Q. How can computational modeling (e.g., DFT or MD simulations) predict reactivity or intermolecular interactions?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare with experimental reactivities (e.g., hydrolysis rates) .
- Molecular Dynamics : Simulate solvent interactions (e.g., aqueous vs. ethanol) to predict solubility or crystallization behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .
Q. What strategies address contradictions in reported synthetic yields (e.g., >100% yields due to solvate formation)?
- Methodological Answer :
- Solvate Identification : Use TGA/DSC to detect bound solvents (e.g., acetic acid or water) contributing to excess mass .
- Yield Normalization : Report yields based on anhydrous equivalents or recrystallized product mass.
- Reproducibility : Standardize drying protocols (e.g., vacuum drying at 60°C for 24 hours) to eliminate solvent residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
